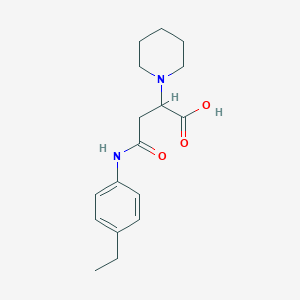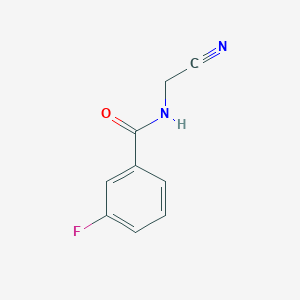![molecular formula C17H13FN2OS B2386878 4-fluorobencil 5-[(E)-2-feniletenil]-1,3,4-oxadiazol-2-il sulfuro CAS No. 383148-19-4](/img/structure/B2386878.png)
4-fluorobencil 5-[(E)-2-feniletenil]-1,3,4-oxadiazol-2-il sulfuro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of FOBS consists of a 1,3,4-oxadiazol-2-yl sulfide core, a 4-fluorobenzyl group, and a 2-phenylethenyl group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of FOBS can be found in databases like PubChem . It has a molecular formula of C17H13FN2OS and a molecular weight of 312.36.Mecanismo De Acción
The mechanism of action of 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. This compound has been shown to interact with a variety of proteins and enzymes within cells, including kinases and phosphatases, which are known to play important roles in cell signaling and gene expression.
Biochemical and Physiological Effects
4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide has been shown to have a range of biochemical and physiological effects, including the modulation of various signaling pathways within cells. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide in laboratory experiments is its ability to modulate various signaling pathways within cells, making it a valuable tool for studying the mechanisms of various biological processes. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide. Some of the most promising areas of research include the development of new synthetic methods for this compound, the exploration of its potential applications in the treatment of various inflammatory diseases, and the use of this compound as a tool for studying the mechanisms of various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in various experimental systems.
Métodos De Síntesis
The synthesis of 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the reaction of 4-fluorobenzyl bromide with sodium azide to form 4-fluorobenzyl azide. This is followed by the reaction of 4-fluorobenzyl azide with ethyl acrylate to form 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide. The final step involves the reaction of the product with thionyl chloride to form the desired compound.
Aplicaciones Científicas De Investigación
Bactericida en Agricultura
Este compuesto es un nuevo bactericida que exhibe efectos de inhibición considerables contra la mancha bacteriana de las hojas del arroz y la raya foliar . También es eficaz en la prevención y cura de Ralstonia solanacearum, Pseudomonas solanacearum y Xanthomonas oryzae .
Degradación en Ambientes Acuáticos
El compuesto ha sido estudiado por su degradación en ambientes acuáticos. La cinética de hidrólisis y fotólisis del compuesto en agua se investigó en detalle . El producto de degradación se identificó como 2-(4-fluorobenazil)-5-metoxi-1,3,4-oxadiazol .
Monitoreo de Residuos
Se han desarrollado métodos para la determinación del compuesto en agua de arrozales, arroz integral, suelo y paja de arroz . Esto es importante para monitorear los residuos del compuesto en estos entornos.
Cinética Interfacial en Baterías de Ion-Litio
El compuesto se ha utilizado en la ingeniería molecular de solventes para mejorar la cinética interfacial en baterías de ion-litio . Esto contribuye a un mejor rendimiento de la velocidad en estas baterías.
Actividad Anticancerígena
Si bien no se menciona directamente en los resultados de la búsqueda, se ha informado que compuestos similares con anillos de 1,3,4-tiadiazol tienen actividad anticancerígena . Es posible que el compuesto tenga propiedades similares, pero se necesitaría más investigación para confirmarlo.
Actividad Antiviral
Nuevamente, si bien no se menciona directamente en los resultados de la búsqueda, se ha informado que compuestos similares con derivados de indol tienen actividad antiviral . Esta podría ser otra área potencial de investigación para el compuesto.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-15-9-6-14(7-10-15)12-22-17-20-19-16(21-17)11-8-13-4-2-1-3-5-13/h1-11H,12H2/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQYOAWIYKYKQI-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)
![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
amine hydrochloride](/img/structure/B2386809.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)
![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)



![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)
